BenchChemオンラインストアへようこそ!

4-Oxo-1-adamantyl acetate

Lipophilicity Drug Design Physicochemical Property

4-Oxo-1-adamantyl acetate (CAS 63382-10-5) is the designated starting material for N‑t‑butyloxycarbonyl‑3‑hydroxy‑1‑adamantyl‑D‑glycine, the adamantyl‑glycine subunit of saxagliptin, a marketed DPP‑IV inhibitor (IC50 = 0.6 nM). Its 4‑oxo substituent reduces logP to 0.85 (vs. ~2.7–3.0 for non‑keto analogues) while providing a reactive ketone handle essential for downstream transformations. Generic, non‑keto adamantane acetates cannot replicate this polarity‑versatility balance and will fail in saxagliptin‑route or scaffold‑hopping syntheses.

Molecular Formula C12H16O3
Molecular Weight 208.257
CAS No. 63382-10-5
Cat. No. B2970426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1-adamantyl acetate
CAS63382-10-5
Molecular FormulaC12H16O3
Molecular Weight208.257
Structural Identifiers
SMILESCC(=O)OC12CC3CC(C1)C(=O)C(C3)C2
InChIInChI=1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3
InChIKeyHXHDLUJUHIBGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1-adamantyl acetate (CAS 63382-10-5): Procurement-Grade Adamantane Scaffold for Saxagliptin Synthesis


4-Oxo-1-adamantyl acetate (CAS 63382-10-5) is a synthetic organic compound featuring an adamantane skeleton functionalized with a bridgehead-position acetate group (position 1) and a ketone group at position 4 [1]. Its molecular formula is C12H16O3 with a molecular weight of 208.25 g/mol . This compound serves as a crucial building block in medicinal chemistry, most notably as a precursor to N‑t‑butyloxycarbonyl‑3‑hydroxy‑1‑adamantyl‑D‑glycine, a key intermediate in the synthesis of saxagliptin, a marketed DPP‑IV inhibitor for type 2 diabetes .

Why 4-Oxo-1-adamantyl acetate Cannot Be Substituted with Unfunctionalized Adamantane Acetates in Saxagliptin Intermediate Synthesis


The adamantyl group confers substantial hydrophobicity (πadamantyl ≈ 3.1) that improves membrane permeability and metabolic stability in drug candidates [1]. However, the presence of the 4-oxo substituent in 4-oxo-1-adamantyl acetate introduces a polar carbonyl moiety that dramatically alters physicochemical properties compared to unfunctionalized 1-adamantyl acetate. This functionalization reduces logP from approximately 2.7–3.0 for 1-adamantyl acetate [2] to 0.85 for 4-oxo-1-adamantyl acetate , while also providing a reactive ketone handle essential for downstream synthetic transformations. Generic substitution with non‑keto adamantane acetates would therefore fail to provide the requisite polarity balance and synthetic versatility required for constructing the saxagliptin pharmacophore, leading to incompatible physicochemical profiles or synthetic dead‑ends.

Quantitative Differentiation Evidence for 4-Oxo-1-adamantyl acetate vs. Closest Adamantane Acetate Analogs


Lipophilicity Modulation: 4-Oxo-1-adamantyl acetate Exhibits >1.5 LogP Unit Reduction vs. 1-Adamantyl Acetate

4-Oxo-1-adamantyl acetate displays a calculated logP of 0.85 , which is markedly lower than the logP of unfunctionalized 1-adamantyl acetate (estimated ~2.7–3.0) [1]. This >1.5 logP unit reduction, attributable to the 4-oxo substituent, places the compound in a more favorable lipophilicity range for central nervous system (CNS) and oral drug development compared to its non‑keto analog.

Lipophilicity Drug Design Physicochemical Property

Enhanced Topological Polar Surface Area (tPSA): 4-Oxo-1-adamantyl acetate Offers 43.4 Ų tPSA vs. 26.3 Ų for Methyl 2-(1-adamantyl)acetate

The topological polar surface area (tPSA) of 4-oxo-1-adamantyl acetate is 43.4 Ų , approximately 65% higher than the tPSA of methyl 2-(1-adamantyl)acetate (26.3 Ų) [1]. The increased tPSA, driven by the additional ketone oxygen, enhances hydrogen‑bonding capacity and may improve aqueous solubility while still remaining below the 60 Ų threshold favorable for oral absorption.

Polar Surface Area Drug Absorption Blood-Brain Barrier

Unique Synthetic Utility: Essential Intermediate for Saxagliptin via N‑t‑Butyloxycarbonyl‑3‑hydroxy‑1‑adamantyl‑D‑glycine

4-Oxo-1-adamantyl acetate is explicitly employed as a starting material for the preparation of N‑t‑butyloxycarbonyl‑3‑hydroxy‑1‑adamantyl‑D‑glycine, which is the critical adamantyl‑glycine building block for saxagliptin (BMS‑477118) . Saxagliptin is a highly potent, long‑acting DPP‑IV inhibitor with a reported IC50 of 0.6 nM against human DPP‑IV [1]. Unfunctionalized adamantane acetates lack the 4‑oxo handle required for this specific synthetic route and cannot serve as substitutes.

Synthetic Intermediate DPP-IV Inhibitor Type 2 Diabetes

Adamantyl Group Contribution: πadamantyl = 3.1 Provides Predictable Hydrophobicity Modulation for Drug Design

The adamantyl group contributes a hydrophobic substituent constant of πadamantyl = 3.1, as estimated from clogP values of 31 adamantane‑bearing clinical and development compounds [1]. This large hydrophobic contribution allows the logP of a highly water‑soluble compound (logP << 0) to be shifted into a clinically useful range. 4-Oxo-1-adamantyl acetate retains this core adamantane hydrophobicity while the 4‑oxo substituent fine‑tunes polarity, offering predictable SAR modulation.

Hydrophobicity Adamantane Pharmacophore Drug-Likeness

Purity and Physical Form: Commercially Available as 95% Pure Solid with Refrigerated Storage

4-Oxo-1-adamantyl acetate is commercially supplied as a solid with a minimum purity of 95% and requires refrigerated storage . This level of purity is suitable for most synthetic and medicinal chemistry applications, though researchers requiring higher purity should confirm specific lot certifications. The solid form facilitates accurate weighing and handling compared to liquid analogs.

Purity Storage Procurement

Optimal Research and Industrial Use Cases for 4-Oxo-1-adamantyl acetate Based on Evidence


Synthesis of Saxagliptin (BMS-477118) and Related DPP-IV Inhibitors

4-Oxo-1-adamantyl acetate is the designated starting material for constructing N‑t‑butyloxycarbonyl‑3‑hydroxy‑1‑adamantyl‑D‑glycine, the adamantyl‑glycine subunit of saxagliptin . Saxagliptin is a marketed DPP‑IV inhibitor with sub‑nanomolar potency (IC50 = 0.6 nM) and long‑acting pharmacokinetics for type 2 diabetes treatment [1]. Procurement of this specific building block is essential for any laboratory or CRO replicating saxagliptin synthetic routes or developing novel DPP‑IV inhibitors based on the adamantyl‑glycine scaffold.

Medicinal Chemistry Optimization of Adamantane-Based Drug Candidates

The reduced logP (0.85) and increased tPSA (43.4 Ų) of 4-oxo-1-adamantyl acetate, relative to non‑keto adamantane acetates, make it a valuable intermediate for tuning physicochemical properties of lead compounds [1]. The adamantyl core contributes a consistent hydrophobic driving force (πadamantyl = 3.1) that can be exploited to shift drug‑likeness parameters into favorable ranges [2]. Researchers engaged in CNS drug discovery or oral bioavailability optimization should consider this building block when adamantane‑based scaffolds are required.

Development of Novel 11β-HSD1 Inhibitors

The adamantane scaffold, including 4‑oxo‑substituted variants, has been explored in the design of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitors for metabolic disease [1]. While 4-oxo-1-adamantyl acetate itself has not been directly evaluated as an 11β‑HSD1 inhibitor, its structural features—specifically the 4‑oxo group and bridgehead acetate—are consistent with pharmacophoric elements found in potent, selective 11β‑HSD1 inhibitor series. Procurement of this intermediate may support structure‑activity relationship (SAR) studies in this target class.

Synthesis of Adamantyl‑Containing Retinoid Derivatives for Cancer Research

Adamantyl retinoid derivatives have been patented as apoptosis‑inducing anti‑cancer agents, particularly for androgen‑independent prostate cancer and skin cancers . The 4‑oxo‑1‑adamantyl acetate building block provides a functionalized adamantane core that can be elaborated into retinoid‑mimetic structures. Research groups investigating adamantane‑based retinoids may find this compound useful as a synthetic entry point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-1-adamantyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.